molecular formula C12Br4Cl4O2 B056661 Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- CAS No. 124728-12-7

Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-

Cat. No. B056661
M. Wt: 637.5 g/mol
InChI Key: VBGNBGIHHNGHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is a chemical compound that belongs to the family of dioxins. It is a persistent organic pollutant that is generated as a byproduct of various industrial processes. This compound has been identified as a potent toxicant that can cause severe environmental and health problems. In recent years, there has been a growing interest in understanding the synthesis, mechanism of action, and physiological effects of this compound.

Mechanism Of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is primarily mediated by the activation of AhR. Upon binding to AhR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. Once in the nucleus, AhR forms a complex with another protein, the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), located in the promoter regions of target genes. The binding of AhR to XREs leads to the transcriptional activation of target genes, including those involved in xenobiotic metabolism and immune response.

Biochemical And Physiological Effects

Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell proliferation and apoptosis. This compound has also been shown to modulate the expression of genes involved in lipid metabolism, leading to the accumulation of lipids in liver and adipose tissue. In addition, dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been shown to have immunomodulatory effects, leading to the suppression of immune response.

Advantages And Limitations For Lab Experiments

Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for AhR, which makes it a useful tool for studying the mechanism of action of dioxins. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the main limitations of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is its high toxicity, which can pose a risk to researchers working with this compound. In addition, this compound is highly lipophilic, which can complicate its use in in vivo experiments.

Future Directions

There are several future directions for research on dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-. One of the main areas of interest is the identification of novel compounds that can modulate the activity of AhR. Another area of interest is the development of new methods for the synthesis of this compound, which can improve its purity and yield. In addition, there is a need for further research on the environmental impact of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-, including its persistence in the environment and its potential for bioaccumulation. Finally, there is a need for further research on the physiological effects of this compound, including its potential role in the development of various diseases.

Synthesis Methods

Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is a synthetic compound that can be produced by various methods. One of the most common methods is the chlorination of dibenzo(b,e)(1,4)dioxin with bromine. This reaction yields a mixture of dibenzo(b,e)(1,4)dioxin derivatives, including 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-. Other methods include the reaction of dibenzo(b,e)(1,4)dioxin with chlorine and bromine in the presence of a catalyst.

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been widely used in scientific research as a model compound to study the toxicity and environmental impact of dioxins. This compound has been shown to have a high affinity for the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in various physiological processes. Studies have shown that the activation of AhR by dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- leads to the induction of various enzymes involved in the metabolism of xenobiotics, including cytochrome P450 enzymes. This compound has also been used to study the effect of dioxins on the immune system, as it has been shown to modulate the expression of genes involved in immune response.

properties

CAS RN

124728-12-7

Product Name

Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-

Molecular Formula

C12Br4Cl4O2

Molecular Weight

637.5 g/mol

IUPAC Name

1,2,3,4-tetrabromo-6,7,8,9-tetrachlorodibenzo-p-dioxin

InChI

InChI=1S/C12Br4Cl4O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10

InChI Key

VBGNBGIHHNGHHW-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br

Other CAS RN

124728-12-7

Origin of Product

United States

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